(S)-(-)-Nadifloxacin-O-sulfate (S)-(-)-Nadifloxacin-O-sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003669
InChI: InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1
SMILES:
Molecular Formula: C19H21FN2O7S
Molecular Weight: 440.4 g/mol

(S)-(-)-Nadifloxacin-O-sulfate

CAS No.:

Cat. No.: VC18003669

Molecular Formula: C19H21FN2O7S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-Nadifloxacin-O-sulfate -

Specification

Molecular Formula C19H21FN2O7S
Molecular Weight 440.4 g/mol
IUPAC Name (12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Standard InChI InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1
Standard InChI Key PMCIWCKYBXLUOA-JTQLQIEISA-N
Isomeric SMILES C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O
Canonical SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-(-)-Nadifloxacin-O-sulfate (CAS 1544562-94-8) is a quinoline derivative with the molecular formula C₁₉H₂₁FN₂O₇S and a molecular weight of 440.44 g/mol . Its IUPAC name is (12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid, reflecting the sulfate esterification at the 4-position of the piperidine ring . The stereochemical configuration at the 12th carbon (S-enantiomer) is critical for its biological activity and interaction with microbial targets .

Table 1: Comparative Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₂₁FN₂O₇S
Molecular Weight440.44 g/mol
CAS Number1544562-94-8
SMILES NotationC[C@H]1CCc2c(N3CCC(CC3)OS(=O)(=O)O)c(F)cc4C(=O)C(=CN1c24)C(=O)O

Solubility and Stability

Current data on solubility remain limited, but its sodium salt form (C₁₉H₂₀FN₂O₇S·Na) exhibits improved aqueous solubility, facilitating its use in intravenous formulations . The parent compound is stable at room temperature, though its sodium salt requires controlled storage conditions due to hygroscopicity .

Synthesis and Manufacturing

Synthetic Pathways

The preparation of (S)-(-)-Nadifloxacin-O-sulfate involves stereoselective synthesis starting from 3,4-difluoro-acetobromanilide. Key steps include:

  • Quinoline Formation: Skraup synthesis yields the quinoline backbone .

  • Chiral Resolution: Hydrogenation and enzymatic resolution produce the S-enantiomer intermediate .

  • Sulfation: Reaction with sulfur trioxide or chlorosulfonic acid introduces the sulfate group at the piperidine 4-position .

  • Salt Formation: Neutralization with sodium hydroxide generates the water-soluble sodium salt .

This method offers advantages over racemic nadifloxacin synthesis, including higher optical purity (>99% enantiomeric excess) and scalability for industrial production .

Industrial-Scale Challenges

Manufacturers face hurdles in sulfate group stability during purification. The compound’s status as a controlled substance necessitates stringent documentation for handling and shipping, with lead times extending due to bespoke synthesis protocols .

Pharmacological Profile

Metabolic Pathways

(S)-(-)-Nadifloxacin-O-sulfate is identified as M6, a major phase II metabolite of levonadifloxacin (WCK 771) in rats and humans . Species-specific metabolic profiles reveal:

  • Rats/Humans: Predominant sulfate conjugation (M6) .

  • Mice/Rabbits/Dogs: Glucuronidation dominates (M7, M8) .

  • Monkeys: Equal sulfate and glucuronide metabolites .

This interspecies variation underscores the importance of preclinical models in predicting human metabolism.

Antimicrobial Activity

While direct efficacy data are scarce, its structural similarity to nadifloxacin suggests retained activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The sulfate moiety may enhance solubility without compromising target binding to DNA gyrase and topoisomerase IV .

Analytical Characterization

Quality Control Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting (S)-(-)-Nadifloxacin-O-sulfate in pharmaceutical formulations and biological matrices . Key parameters include:

  • Retention Time: 8.2 min (C18 column, 0.1% formic acid/acetonitrile gradient) .

  • Mass Transitions: m/z 440.1 → 362.1 (quantitative ion) .

QuantityPrice (USD)Vendor
10 mg770TRC
50 mg2,915TRC
100 mg5,500TRC
Source:

Future Directions

Ongoing research aims to:

  • Elucidate structure-activity relationships of sulfated fluoroquinolones.

  • Develop continuous-flow synthesis to reduce manufacturing costs .

  • Investigate synergistic effects with β-lactam antibiotics against multidrug-resistant pathogens.

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